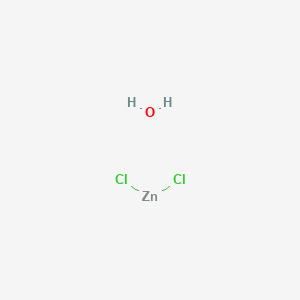
Zinc chloride hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc Chloride Hydrate, denoted as ZnCl₂(H₂O)n , exists in various hydrate forms with different water molecules (n) associated with each zinc chloride molecule. These hydrates can have values of n such as 1, 1.5, 2.5, 3, and 4. The compound is colorless or white, crystalline, and highly soluble in water. It plays a crucial role in various industrial applications due to its unique properties .
Synthesis Analysis
The preparation of this compound often involves hydrothermal synthesis. This method yields high-purity products with well-defined crystal structures. During hydrothermal reaction processes, zinc chloride crystals are created, resulting in distinct morphologies. The synthesis process is essential for obtaining pure and well-characterized samples for further study .
Molecular Structure Analysis
This compound exhibits polymorphism, adopting various crystal structures. Its general formula is ZnCl₂(H₂O)n, where n represents the number of water molecules associated with each zinc chloride unit. These structures can vary based on the degree of hydration, affecting the compound’s physical and chemical properties .
Chemical Reactions Analysis
- Flux and Cleaning Agent : In soldering, it dissolves oxide layers on metal surfaces, aiding in the soldering process .
Physical and Chemical Properties Analysis
Applications De Recherche Scientifique
Complex Formation and Hydration
Zinc chloride hydrate demonstrates complex formation and hydration characteristics. Skou et al. (1977) found that mononuclear complexes with chloride ligands are present in this compound solutions, and these complexes show an increase in complex constants with decreasing water activity (Skou et al., 1977). Additionally, Powell et al. (1990) conducted a neutron-diffraction study on zinc chloride in heavy water, providing evidence for Zn2+ and Cl- complexation (Powell et al., 1990).
Ionic Liquid Structure and Solubility of Cellulose
Sen et al. (2016) discussed the ionic liquid structure of zinc chloride hydrates and its role in the solubility of cellulose. They found that cellulose solubility in this compound solutions occurs via coordination of the primary OH to the hydrated zinc cation (Sen et al., 2016).
Coordination Polymers
Zinc (hydrogen-β-glutamate) chloride hydrate forms coordination polymers, as shown by Wiesbrock and Schmidbaur (2003), with zinc atoms bridged by the 3-ammonio-glutarate ligand, illustrating its potential in polymer science (Wiesbrock & Schmidbaur, 2003).
Electrochemical Applications
Tran et al. (2019) explored hydrated hydrogels including zinc chloride hydrates for application in rechargeable zinc–air batteries, highlighting their potential in energy storage technology (Tran et al., 2019).
Structural Analysis
Tavares et al. (2014) conducted a theoretical study on the structures of zinc hydroxide chloride monohydrate and its dehydrated form, focusing on their anionic exchange properties, which has implications in materials science (Tavares et al., 2014).
Catalysis
Rostamizadeh et al. (2009) found that zinc chloride is an efficient catalyst in the cycloaddition reaction of organic nitriles with sodium azide, demonstrating its use in organic synthesis (Rostamizadeh et al., 2009).
Safety and Hazards
Propriétés
IUPAC Name |
dichlorozinc;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.H2O.Zn/h2*1H;1H2;/q;;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSMNMOHKSNOKO-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.Cl[Zn]Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2H2OZn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
21351-91-7 |
Source


|
| Record name | Zinc chloride (ZnCl2), hydrate (2:3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21351-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
154.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29604-34-0 |
Source


|
| Record name | Zinc chloride (ZnCl2), hydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29604-34-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

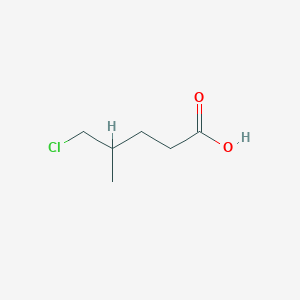
![Ethyl 5-amino-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1473880.png)
![1-[(2-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine hydrochloride](/img/structure/B1473884.png)
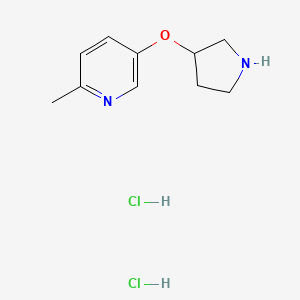
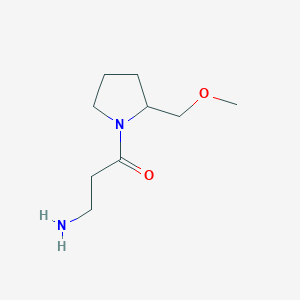
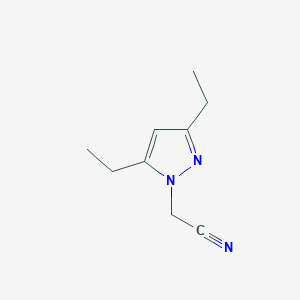



![octahydro-1H-cyclopenta[e][1,4]oxazepine](/img/structure/B1473896.png)
![2-cyclopropyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine](/img/structure/B1473897.png)
![2-cyclopropyl-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine](/img/structure/B1473898.png)
![4-[2-(Aminooxy)ethoxy]benzonitrile](/img/structure/B1473900.png)
